N-[(4-bromophenyl)methyl]-N-methyloxane-4-carboxamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-[(4-bromophenyl)methyl]-N-methyloxane-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO2/c1-16(10-11-2-4-13(15)5-3-11)14(17)12-6-8-18-9-7-12/h2-5,12H,6-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DINUUSYJUWNRLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=C(C=C1)Br)C(=O)C2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(4-bromophenyl)methyl]-N-methyloxane-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The chemical structure of this compound features a bromophenyl group attached to a methyloxane core, which is further modified by a carboxamide functional group. The synthesis typically involves the reaction of 4-bromobenzylamine with oxane-4-carboxylic acid derivatives under controlled conditions to yield the desired compound.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in the fields of oncology and anti-inflammatory responses. Below are some key findings:
Anticancer Activity
Numerous studies have reported the anticancer properties of this compound. For instance, it has shown significant growth inhibitory effects against various cancer cell lines:
| Cell Line | GI50 Value (μM) |
|---|---|
| ACHN | 2.74 |
| HCT15 | 2.37 |
| MM231 | 2.20 |
| NUGC-3 | 2.48 |
| NCI-H23 | 5.86 |
| PC-3 | 2.68 |
These results suggest that the compound may act through mechanisms such as apoptosis induction and cell cycle arrest, potentially targeting pathways like NF-κB signaling .
Anti-inflammatory Activity
In addition to its anticancer effects, this compound has demonstrated anti-inflammatory properties. It has been shown to inhibit nitric oxide (NO) production in vitro, which is a critical mediator in inflammatory responses. The IC50 for NO inhibition was reported at approximately 5.28 μM .
Case Studies and Research Findings
- Case Study on Cancer Cell Lines : A study evaluated the compound's efficacy against a panel of human cancer cell lines, including leukemia (K-562), non-small cell lung cancer (NCI-H460), and ovarian cancer (OVCAR-8). The compound exhibited varying degrees of inhibition across these lines, with notable effectiveness against ovarian cancer cells (inhibition rate: 56.45%) and lung cancer cells (inhibition rate: 80.92%) at concentrations around 10 μM .
- Mechanistic Studies : Further mechanistic studies indicated that the compound might exert its anticancer effects by modulating key signaling pathways involved in cell proliferation and survival, including the inhibition of Src kinase activity (inhibition rate: 59%) and NF-κB signaling pathways .
- Safety and Toxicology : Toxicological assessments conducted on various dosages revealed that this compound did not exhibit significant hepatotoxicity or mutagenicity in standard assays, suggesting a favorable safety profile for further development .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
